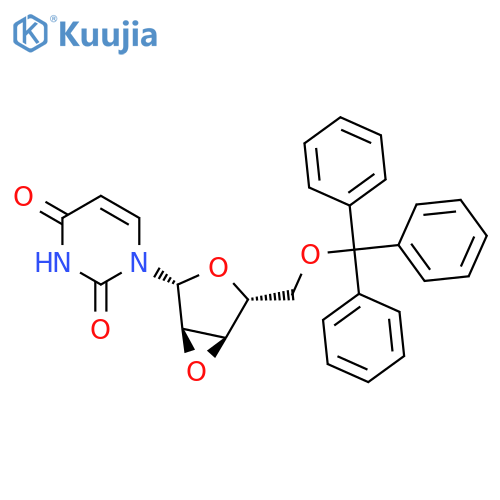Cas no 96253-10-0 (5’-O-Trityluridine-2’,3’-lyxo-epoxide)

96253-10-0 structure
商品名:5’-O-Trityluridine-2’,3’-lyxo-epoxide
5’-O-Trityluridine-2’,3’-lyxo-epoxide 化学的及び物理的性質
名前と識別子
-
- 5’-O-Trityluridine-2’,3’-lyxo-epoxide
- 1-[2,3-epoxy-5-O-(triphenylmethyl)-β-D-lyxofuranosyl]pyrimidine-2,4(1H,3H)-dione
- 5’-O-Trityluridine-2
- 5'-O-TRITYLURIDINE-2',3'-LYXO-EPOXIDE
- 1-((1S,2R,4R,5S)-4-((Trityloxy)methyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
- 96253-10-0
-
- インチ: InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1
- InChIKey: LASYVDMYFAPCBP-HMNRDNJPSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O
計算された属性
- せいみつぶんしりょう: 468.16900
- どういたいしつりょう: 468.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 767
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 80.4Ų
じっけんとくせい
- 密度みつど: 1.321
- 屈折率: 1.634
- PSA: 85.85000
- LogP: 3.21010
5’-O-Trityluridine-2’,3’-lyxo-epoxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T890510-250mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 250mg |
$1326.00 | 2023-05-17 | ||
| TRC | T890510-50mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 50mg |
$316.00 | 2023-05-17 | ||
| TRC | T890510-25mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 25mg |
$173.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210415-25 mg |
5'-O-Trityluridine-2',3'-lyxo-epoxide, |
96253-10-0 | 25mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210415-25mg |
5'-O-Trityluridine-2',3'-lyxo-epoxide, |
96253-10-0 | 25mg |
¥2482.00 | 2023-09-05 | ||
| TRC | T890510-10mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 10mg |
$115.00 | 2023-05-17 | ||
| TRC | T890510-100mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 100mg |
$597.00 | 2023-05-17 |
5’-O-Trityluridine-2’,3’-lyxo-epoxide 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
96253-10-0 (5’-O-Trityluridine-2’,3’-lyxo-epoxide) 関連製品
- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)
- 161110-05-0(3’-Deoxy-5’-O-trityl Uridine)
- 23669-79-6(5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)
- 6554-10-5(5’-O-Trityl Uridine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
